molecular formula C14H14F5N3O B2478450 3,3-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide CAS No. 2415583-12-7

3,3-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide

Cat. No.: B2478450
CAS No.: 2415583-12-7
M. Wt: 335.278
InChI Key: MVOVUECFBWRMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclobutane-1-carboxamide
  • 4-Trifluoromethyl pyrrolidine derivatives
  • Gem-difluoro-1,3-conjugated enyne derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclobutane ring and multiple fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,3-difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5N3O/c15-13(16)4-8(5-13)12(23)21-10-6-22(7-10)11-3-9(1-2-20-11)14(17,18)19/h1-3,8,10H,4-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVUECFBWRMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.